molecular formula C13H11NO2 B12628208 Methyl 3-(quinolin-8-yl)prop-2-enoate CAS No. 920491-94-7

Methyl 3-(quinolin-8-yl)prop-2-enoate

Cat. No.: B12628208
CAS No.: 920491-94-7
M. Wt: 213.23 g/mol
InChI Key: BUOQPCWMBKCYAM-UHFFFAOYSA-N
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Description

Methyl 3-(quinolin-8-yl)prop-2-enoate is an organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(quinolin-8-yl)prop-2-enoate typically involves the condensation of quinoline derivatives with appropriate ester precursors. One common method involves the reaction of quinoline-8-carbaldehyde with methyl acrylate in the presence of a base such as sodium methoxide. The reaction is usually carried out under reflux conditions in a suitable solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(quinolin-8-yl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: Quinoline-8-ylpropanol or quinoline-8-ylpropanal.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(quinolin-8-yl)prop-2-enoate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with enzymes and receptors involved in various biological processes, which can lead to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(quinolin-8-yl)prop-2-enoate is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

CAS No.

920491-94-7

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

methyl 3-quinolin-8-ylprop-2-enoate

InChI

InChI=1S/C13H11NO2/c1-16-12(15)8-7-11-5-2-4-10-6-3-9-14-13(10)11/h2-9H,1H3

InChI Key

BUOQPCWMBKCYAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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